Isobutyl Sildenafil

Overview

Description

Isobutyl Sildenafil is a chemical compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally related to Sildenafil, a well-known medication used for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound is characterized by the presence of an isobutyl group attached to the Sildenafil molecule, which may influence its pharmacological properties and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl Sildenafil involves several steps, starting from the basic structure of Sildenafil. One common method involves the introduction of the isobutyl group through a substitution reaction. The process typically includes the following steps:

Formation of the Sildenafil Base: The initial step involves the synthesis of the Sildenafil base, which can be achieved through a series of reactions involving piperazine, pyrazolopyrimidinone, and sulfonyl chloride.

Introduction of the Isobutyl Group: The isobutyl group is introduced through a substitution reaction using isobutyl bromide in the presence of a suitable base such as potassium carbonate.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are optimized for large-scale production, often involving continuous chromatography or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

Isobutyl Sildenafil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The isobutyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, aryl halides, and suitable bases such as potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Isobutyl Sildenafil has several scientific research applications, including:

Chemistry: Used as a model compound for studying the effects of structural modifications on phosphodiesterase type 5 inhibition.

Biology: Investigated for its potential effects on cellular signaling pathways and its interactions with various biological targets.

Medicine: Explored for its potential therapeutic applications in treating conditions such as erectile dysfunction and pulmonary arterial hypertension.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Isobutyl Sildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and vasodilation. This mechanism is similar to that of Sildenafil, but the presence of the isobutyl group may influence its potency and selectivity.

Comparison with Similar Compounds

Isobutyl Sildenafil is similar to other phosphodiesterase type 5 inhibitors such as:

Sildenafil: The parent compound, widely used for erectile dysfunction and pulmonary arterial hypertension.

Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.

Vardenafil: Known for its high potency and selectivity for phosphodiesterase type 5.

Uniqueness

The uniqueness of this compound lies in the presence of the isobutyl group, which may confer distinct pharmacological properties compared to other phosphodiesterase type 5 inhibitors. This structural modification can influence its efficacy, selectivity, and potential side effects.

Biological Activity

Isobutyl Sildenafil, a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has garnered attention in pharmacological research for its potential applications in treating erectile dysfunction (ED) and possibly other conditions. This article examines the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, formulation studies, and clinical findings.

Pharmacodynamics

This compound functions primarily as a selective inhibitor of PDE5, an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound enhances the effects of nitric oxide (NO), leading to increased levels of cGMP in the corpus cavernosum. This mechanism is crucial for achieving and maintaining an erection.

- Inhibition of PDE5 : this compound selectively inhibits PDE5, leading to increased cGMP levels.

- Vasodilation : Elevated cGMP results in smooth muscle relaxation and vasodilation in the penile tissue.

- Enhanced Erectile Response : The combination of these effects facilitates improved erectile function.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety. Studies have shown that the compound exhibits favorable absorption characteristics when formulated appropriately.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Enhanced with specific formulations |

| Peak Plasma Concentration (Cmax) | Varies with dosage form |

| Half-life | Approximately 4 hours |

| Metabolism | Primarily via CYP3A4 |

Research indicates that this compound can be effectively delivered through various formulations, including oral and transdermal systems. For example, microemulsion-based formulations have demonstrated enhanced solubility and absorption profiles .

Formulation Studies

Recent studies have explored different formulations of this compound to optimize its delivery and therapeutic effects.

Microemulsion Formulations

- Development : Microemulsions containing this compound have shown improved stability and bioavailability.

- Cell Viability : Formulations tested on skin epithelial cells indicated 100% cell viability, suggesting safety for topical applications .

- Rheological Properties : Rheological analysis confirmed the suitability of microemulsion systems for drug delivery.

Clinical Findings and Case Studies

Clinical evaluations have documented the efficacy and safety profile of this compound in treating ED. A notable study involved a double-blind placebo-controlled trial assessing its effectiveness compared to traditional sildenafil formulations.

Efficacy Results

- Onset of Erection : Patients using this compound experienced a significantly shorter onset time for erections compared to those on placebo.

- Response Rates : In clinical trials, response rates for patients treated with this compound were reported at approximately 78.3%, indicating substantial satisfaction among users .

Adverse Effects

While generally well-tolerated, some patients reported mild side effects such as headaches and dyspepsia. Notably, severe adverse events were rare, reinforcing the safety profile of this compound .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic pathway of Isobutyl Sildenafil?

Answer: The synthesis of this compound requires careful optimization of reaction conditions (e.g., temperature, solvent selection, and catalyst use) to improve yield and purity. For example, multi-step synthesis involves sequential transformations such as sulfonation, amidation, and cyclization (see for a 14-step process). Methodological rigor includes validating intermediates via spectroscopic techniques (e.g., NMR, LC-MS) and ensuring reproducibility by documenting reaction parameters (e.g., stoichiometry, time) in each step .

Q. Which analytical methods are recommended for identifying this compound metabolites in preclinical studies?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with molecular networking analysis is critical for metabolite identification. This approach enables the detection of structurally related metabolites by comparing fragmentation patterns and retention times against reference standards. For instance, highlights the use of in vitro microsomal biotransformation assays to identify 68 putative metabolites, emphasizing the need for high-resolution mass spectrometry to resolve isomers .

Q. How should researchers design comparative efficacy studies between this compound and other PDE5 inhibitors?

Answer: Utilize randomized, double-blinded crossover trials with stratification for confounding variables (e.g., baseline erectile function scores, comorbidities). demonstrates the use of systematic reviews and meta-analyses to compare sildenafil and tadalafil, highlighting the need for standardized endpoints (e.g., IIEF scores) and intention-to-treat (ITT) analysis to minimize bias .

Advanced Research Questions

Q. How can missing data in crossover trials evaluating this compound be addressed to reduce bias?

Answer: Sensitivity analyses and multiple imputation methods should be employed to assess the impact of missing data. illustrates the exclusion of patients lacking baseline or post-treatment assessments, but notes that this may introduce bias if prognostic factors (e.g., prior drug use, age) are unevenly distributed. Advanced approaches include using inverse probability weighting or Bayesian models to account for missingness mechanisms .

Q. What statistical strategies are effective for analyzing small-sample studies on this compound’s pharmacokinetics?

Answer: Bayesian hierarchical models or non-parametric bootstrapping can enhance power in small cohorts. For example, used ANOVA with log-transformed pharmacokinetic parameters to analyze drug-drug interactions, providing 90% confidence intervals for dose-response relationships. Additionally, permutation tests are robust for detecting period or carry-over effects in crossover designs .

Q. How should conflicting efficacy data (e.g., responder/non-responder subgroups) be interpreted in this compound trials?

Answer: Stratified analysis by baseline characteristics (e.g., hormonal therapy duration, partnership status) can resolve contradictions. identified differential responses to sildenafil vs. placebo (21% vs. 3%) but noted limited power to detect stratum-specific effects. Meta-regression or subgroup meta-analyses (as in ) may clarify heterogeneity in treatment effects .

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

Answer: Apply the PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. emphasizes defining clear hypotheses (e.g., "Does this compound improve endothelial function in diabetic patients?") and avoiding vague objectives. Pilot studies are critical for assessing feasibility and refining endpoints .

Q. How can researchers mitigate confounding variables in observational studies of this compound’s long-term safety?

Answer: Propensity score matching or multivariable regression adjusts for covariates such as comorbidities or concomitant medications. stresses post hoc sensitivity analyses to evaluate whether confounding factors (e.g., lifestyle, adherence) explain observed associations. Pre-specified subgroup analyses in protocols enhance transparency .

Q. What methodologies are recommended for studying this compound’s drug-drug interactions (DDIs)?

Answer: Parallel-group pharmacokinetic studies with escalating doses (e.g., 25–100 mg) and ANOVA-based comparisons (see ) are standard. In vitro assays (e.g., cytochrome P450 inhibition) should precede clinical trials. Population pharmacokinetic modeling can quantify inter-individual variability in DDI magnitude .

Q. How should ethical considerations shape the design of human trials for this compound?

Answer: Adhere to CONSORT guidelines for randomized trials () and obtain ethics committee approval. outlines protocols for informed consent, participant selection criteria, and data anonymization. For vulnerable populations (e.g., diabetics), ensure risk-benefit assessments are documented in investigator brochures (per ) .

Q. Tables for Key Methodological Recommendations

Properties

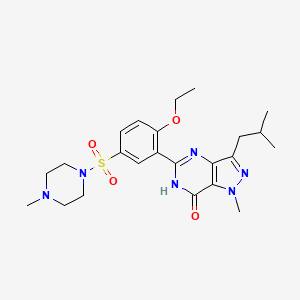

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-(2-methylpropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-6-33-19-8-7-16(34(31,32)29-11-9-27(4)10-12-29)14-17(19)22-24-20-18(13-15(2)3)26-28(5)21(20)23(30)25-22/h7-8,14-15H,6,9-13H2,1-5H3,(H,24,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDMCAQUTIFYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347620 | |

| Record name | Despropyl isobutyl sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-95-4 | |

| Record name | Despropyl isobutyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Despropyl isobutyl sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F7JAM9O4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.